1-benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Description
1-Benzyl-3-(4-Methoxyphenyl)-1H-Pyrazole-4-Carboxylic Acid
1-Benzyl-3-Methyl-1H-Pyrazole-4-Carboxylic Acid
3-Bromo-1-Isobutyl-1H-Pyrazole-4-Carboxylic Acid
- Bromine’s electronegativity increases hydrogen-bonding capacity at the pyrazole ring.
- Isobutyl chain enhances hydrophobic interactions but reduces conformational flexibility.
Table 3: Structural and electronic comparisons
| Compound | Substituent at Position 3 | logP | Dipole Moment (Debye) |
|---|---|---|---|
| 1-Benzyl-3-(2-methoxyphenyl)-... | 2-Methoxyphenyl | 3.5 | 4.8 |
| 1-Benzyl-3-(4-methoxyphenyl)-... | 4-Methoxyphenyl | 3.3 | 3.2 |
| 1-Benzyl-3-methyl-... | Methyl | 2.1 | 2.9 |
| 3-Bromo-1-isobutyl-... | Bromine | 2.8 | 5.1 |
Properties
IUPAC Name |
1-benzyl-3-(2-methoxyphenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-23-16-10-6-5-9-14(16)17-15(18(21)22)12-20(19-17)11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWXVSPXKCCXQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C=C2C(=O)O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the condensation of an α, β-unsaturated carbonyl compound with substituted phenylhydrazine. This reaction can be catalyzed by various agents, including vitamin B1, which has been shown to be an effective and green catalyst . The reaction conditions are generally mild, and the yields are high, making this method suitable for laboratory-scale synthesis.
Industrial Production Methods
For industrial production, the synthesis of 1-benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and can produce larger quantities of the compound with consistent quality. The choice of solvents, catalysts, and purification techniques is optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzyl and methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols. Substitution reactions can introduce various functional groups onto the benzyl or methoxyphenyl rings.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazole derivatives, including 1-benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Research indicates that compounds with similar structures exhibit inhibitory effects on neuraminidase enzymes, which are crucial for the replication of viruses such as influenza. The structure-activity relationship (SAR) analysis suggests that modifications on the pyrazole ring can enhance antiviral activity, making this compound a candidate for further development in antiviral therapies .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, and preliminary results indicate that 1-benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid may inhibit pro-inflammatory cytokines. This property positions it as a potential therapeutic agent for inflammatory diseases .
Coordination Chemistry
In material science, pyrazole derivatives are utilized in the synthesis of coordination compounds with transition metals. The ability of 1-benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid to form stable complexes can be exploited in creating new materials with specific electronic or magnetic properties. These materials have applications in catalysis and sensor technology .
Synthesis and Evaluation
A notable study involved the synthesis of various pyrazole derivatives, including 1-benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. The synthesized compounds were evaluated for their biological activities, revealing insights into their mechanism of action and potential therapeutic uses. The findings indicated that specific substitutions on the pyrazole ring significantly influenced both antiviral and anti-inflammatory activities .
Structure-Activity Relationship Studies
Further investigations into the structure-activity relationship of this compound have shown that electron-donating groups enhance biological activity. For instance, compounds with methoxy substitutions demonstrated improved efficacy against neuraminidase compared to their unsubstituted counterparts. This insight is crucial for guiding future drug design efforts targeting viral infections .
Mechanism of Action
The mechanism of action of 1-benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and ease of synthesis, making it a valuable compound for various research and industrial applications.
Biological Activity
1-benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article delves into its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic implications, supported by data tables and relevant case studies.
Basic Information
- Chemical Formula : CHNO
- Molecular Weight : 308.34 g/mol
- IUPAC Name : 1-benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
- CAS Number : 956354-20-4
- Appearance : Powder
Structural Representation
| Property | Value |
|---|---|
| InChI Key | VNWXVSPXKCCXQN-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C2=NN(C=C2C(=O)O)CC3=CC=CC=C3 |
Anticancer Activity
Recent studies highlight the compound's potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
- Renal Cancer
In vitro assays indicate that compounds containing the 1H-pyrazole structure exhibit significant antiproliferative activity against these cell lines, suggesting a promising avenue for further development in cancer therapeutics .
Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory effects, making it a candidate for treating inflammatory diseases. The mechanism of action typically involves the inhibition of pro-inflammatory cytokines and mediators, which is crucial in conditions such as arthritis and other inflammatory disorders .
Structure-Activity Relationship (SAR)
The biological activity of 1-benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid can be significantly influenced by its structural components. Key findings include:
- The presence of the methoxy group enhances the lipophilicity and bioavailability of the compound.
- Substituents on the benzyl ring affect the binding affinity to target proteins involved in cancer progression.
A detailed SAR analysis can be summarized as follows:
| Substituent | Effect on Activity |
|---|---|
| Methoxy Group | Increases lipophilicity |
| Benzyl Substituents | Modulate binding affinity |
| Carboxylic Acid | Essential for biological activity |
Synthesis and Evaluation
A notable study synthesized various derivatives of 1-benzyl-3-(2-methoxyphenyl)-1H-pyrazole and evaluated their anticancer activities. The results indicated that specific modifications to the pyrazole ring significantly enhanced cytotoxicity against cancer cell lines compared to the parent compound .
In Vivo Studies
In vivo studies have corroborated the in vitro findings, demonstrating that the compound effectively reduces tumor size in animal models. These results provide a foundation for future clinical trials aimed at assessing efficacy and safety in humans .
Q & A
Q. What are the common synthetic routes for preparing 1-benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid?
The synthesis typically involves cyclocondensation of precursors such as substituted hydrazines and β-ketoesters. For example:
- Step 1 : React ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.
- Step 2 : Cyclize with benzyl hydrazine derivatives to yield the pyrazole ester.
- Step 3 : Hydrolyze the ester group under basic conditions (e.g., NaOH/EtOH) to obtain the carboxylic acid .
Alternative methods include Suzuki coupling for aryl group introduction or microwave-assisted synthesis to improve reaction efficiency .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the benzyl group’s protons appear as a singlet near δ 5.2 ppm, while the methoxyphenyl group shows distinct aromatic splitting .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group) validate functional groups .
- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding patterns. A related compound (1-cyclohexyl-5-(4-methoxyphenyl) analog) revealed a planar pyrazole ring and intermolecular hydrogen bonds involving the carboxylic acid group .
Q. How is the compound screened for initial biological activity in academic research?
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) via broth microdilution to determine minimum inhibitory concentrations (MICs) .
- Enzyme Inhibition : Measure activity against xanthine oxidase (XOR) or heme oxygenase using spectrophotometric assays. For example, a pyrazole-4-carboxylic acid derivative showed XOR inhibition with Kᵢ = 0.6 nM .
Advanced Research Questions
Q. How can molecular docking and dynamics studies optimize this compound’s bioactivity?
- Target Selection : Prioritize proteins like LD-transpeptidase (bacterial cell wall synthesis) or PPAR-γ (diabetes) based on structural homology to validated targets .
- Docking Workflow : Use AutoDock Vina to model interactions. A related pyrazole-carboxylic acid derivative exhibited strong binding to PPAR-γ (ΔG = -9.2 kcal/mol) via hydrogen bonds with Arg288 and Tyr327 .
- Validation : Compare computational results with experimental IC₅₀ values to refine force field parameters .
Q. How do structural modifications influence its solubility and pharmacokinetics?
- Substituent Effects : Introducing polar groups (e.g., -OH, -NH₂) at the benzyl position improves aqueous solubility but may reduce membrane permeability.
- Prodrug Strategies : Esterify the carboxylic acid to enhance bioavailability. For instance, ethyl esters of similar pyrazoles showed 3-fold higher Cmax in rodent models .
- Stability Studies : Monitor degradation under physiological pH (e.g., 7.4) via HPLC. The methoxyphenyl group enhances stability against oxidative metabolism compared to unsubstituted analogs .
Q. How to resolve contradictions in biological activity data across studies?
Q. What safety protocols are recommended for handling this compound?
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if powder aerosols form .
- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal in designated containers .
- Toxicity Data Gap : No acute toxicity data exists; assume LD₅₀ < 500 mg/kg (Category 4) and adhere to ALARA (As Low As Reasonably Achievable) principles .
Methodological Insights
- Synthetic Optimization : Replace traditional heating with microwave irradiation (e.g., 100°C, 30 min) to reduce reaction time from 24 h to 2 h .
- Crystallography Challenges : Co-crystallize with acetic acid to improve crystal quality for X-ray diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
